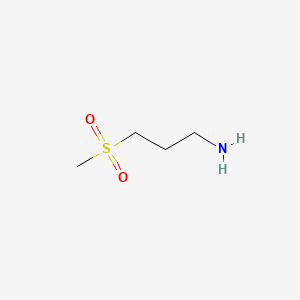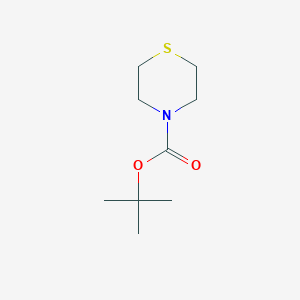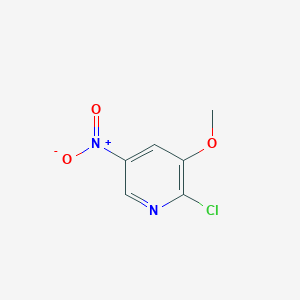
2-Bromo-3-(3-cyanophenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(3-cyanophenyl)-1-propene” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-(3-cyanophenyl)-1-propene” are not specified in the available resources .Applications De Recherche Scientifique
Synthesis of Oxazoles
2-Bromo-3-(3-cyanophenyl)-1-propene: is a valuable precursor in the synthesis of oxazole derivatives. Oxazoles are heterocyclic compounds that are important in medicinal chemistry due to their presence in various biologically active molecules . They are used in the creation of pharmaceuticals that can interact with the body’s biological pathways.
Development of Fluorinated Building Blocks
The compound can be utilized to develop fluorinated building blocks, which are crucial in the pharmaceutical industry. Fluorination can significantly alter the biological activity and metabolic stability of pharmaceuticals . This application is particularly relevant in the design of new drugs with improved efficacy and safety profiles.
Bioplastic Production
Researchers have explored the use of 2-Bromo-3-(3-cyanophenyl)-1-propene in the development of bioplastics. These bioplastics can potentially absorb pollutants like phosphate from water, offering an environmentally friendly alternative to traditional plastics .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-3-(3-cyanophenyl)-1-propene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for creating carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of biaryl compounds, which are common structures in many pharmaceuticals and organic materials .
Pharmacokinetics
It’s worth noting that organoboron compounds, such as this one, are generally considered to be stable, readily prepared, and environmentally benign . These properties could potentially impact the compound’s bioavailability.
Result of Action
The result of the action of 2-Bromo-3-(3-cyanophenyl)-1-propene is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of biaryl compounds, which are valuable in various fields including pharmaceuticals and materials science .
Action Environment
The action of 2-Bromo-3-(3-cyanophenyl)-1-propene, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of organoboron compounds can present challenges when it comes to removing the boron moiety at the end of a sequence if required .
Safety and Hazards
While specific safety and hazard information for “2-Bromo-3-(3-cyanophenyl)-1-propene” is not available, it’s important to handle all chemical compounds with care. General safety measures include wearing suitable personal protective equipment, using only in a chemical fume hood, and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAOGXJVVHVVOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641139 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-cyanophenyl)-1-propene | |
CAS RN |
731772-71-7 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)




